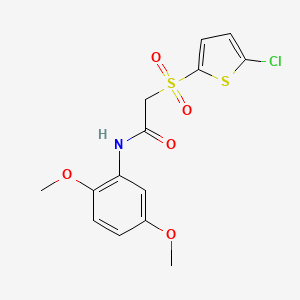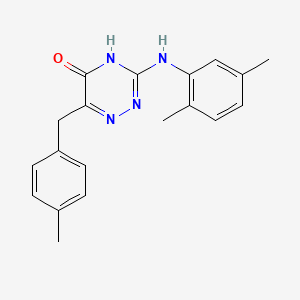
2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities . The 2,4-dichlorophenyl component is a chlorinated derivative of phenol, which is a white solid that is mildly acidic .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2,4-dichlorophenol, a component of this compound, is a white solid with a phenolic odor .科学的研究の応用
Medicinal Chemistry Applications
Antitumor and Anticonvulsant Activities
Research has shown that quinazolinone derivatives exhibit significant biological activities. One compound, R115777, demonstrated potent antitumor effects in vivo, with its structural roots tracing back to ketoconazole and retinoic acid catabolism programs, highlighting the relevance of quinazolinones in cancer research (Venet, End, & Angibaud, 2003). Additionally, certain 2-substituted 3-aryl-4(3H)-quinazolinones have shown promising anticonvulsant activities, further emphasizing the compound's significance in developing treatments for neurological disorders (Wolfe et al., 1990).
Antimicrobial and Antioxidant Properties
Quinazolinone peptides have been synthesized and evaluated for their antimicrobial potential, indicating the role of these compounds in combating microbial resistance (Kapoor et al., 2017). Furthermore, 2-substituted quinazolin-4(3H)-ones have been studied for their antioxidant properties, with findings suggesting the necessity of specific substituents for exhibiting potent antioxidant activity, which could contribute to managing oxidative stress-related conditions (Mravljak et al., 2021).
Chemical Sensing and Material Science
Chemical Sensing for Iron Ions
A fluorescent chemical sensor based on a quinazolinone derivative has been developed for Fe3+ detection. This sensor operates through blocking the excited state intramolecular proton transfer (ESIPT) reactions, showcasing quinazolinones' potential in environmental monitoring and analytical chemistry applications (Zhang et al., 2007).
Corrosion Inhibition
Protection of Metals
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies indicate that such compounds can form protective layers on metal surfaces, reducing corrosion rates. This application is significant in industrial processes where corrosion resistance is crucial for maintaining the integrity and longevity of metal components (Errahmany et al., 2020).
作用機序
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGQCTYSNEGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)

![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)


![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)
![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
